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For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. While highly potent against its intended

target, off-target interactions can lead to unexpected biological effects and potential toxicities.

This guide provides an objective comparison of the kinome-wide specificity of FIIN-1, a potent

and irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor, with other well-established

FGFR inhibitors: ponatinib, dovitinib, and erdafitinib. By presenting available experimental data,

this guide aims to offer a clear perspective on the selectivity of FIIN-1.

Experimental Methodologies
The primary method for assessing inhibitor specificity across the kinome is through large-scale

screening assays. One of the most widely used platforms is the KINOMEscan™, a competitive

binding assay.

KINOMEscan™ Competitive Binding Assay Protocol

The KINOMEscan™ platform quantitatively measures the binding of a test compound to a

panel of kinases. The fundamental principle is a competition between the test compound and a

proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase
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captured on the solid support is measured, and a lower amount of captured kinase indicates a

stronger interaction with the test compound.

The generalized workflow is as follows:

Preparation of Kinase Panel: A large panel of human kinases, typically over 400, are

expressed as DNA-tagged fusion proteins.

Compound Incubation: The DNA-tagged kinases are incubated with the test compound

(FIIN-1 or comparators) at a known concentration.

Competitive Binding: An immobilized, active-site directed ligand is added to the mixture. This

ligand competes with the test compound for binding to the kinases.

Immobilization and Washing: The mixture is passed over a solid support that captures the

immobilized ligand and any kinases bound to it. Unbound components are washed away.

Quantification: The amount of kinase bound to the solid support is quantified using

quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The amount of kinase recovered is compared to a DMSO control. A lower

signal indicates displacement of the kinase by the test compound. Results are often reported

as percent of control, where a lower percentage signifies stronger binding. Dissociation

constants (Kd) can be determined by running the assay with a range of compound

concentrations.
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Figure 1. KINOMEscan Experimental Workflow
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Figure 1. KINOMEscan Experimental Workflow
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Data Presentation
The following tables summarize the available quantitative data for FIIN-1 and its comparators. It

is important to note that comprehensive, publicly available kinome-wide screening data for

FIIN-1 is limited compared to the FDA-approved drugs ponatinib and erdafitinib.

Table 1: Kinase Specificity of FIIN-1

This table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations

(IC50) of FIIN-1 for its primary FGFR targets and a selection of known off-targets.

Target Kd (nM) Biochemical IC50 (nM)

FGFR1 2.8 9.2

FGFR2 6.9 6.2

FGFR3 5.4 11.9

FGFR4 120 189

Flt1 (VEGFR1) 32 661

Flt4 (VEGFR3) 120 -

BLK 65 381

ERK5 (MAPK7) 160 -

KIT 420 -

MET 1000 -

PDGFRB 480 -

VEGFR2 210 -

Data compiled from MedchemExpress.[1]

Table 2: Comparative Kinase Specificity of FGFR Inhibitors
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This table compares the specificity of FIIN-1 with ponatinib, dovitinib, and erdafitinib. For

ponatinib and erdafitinib, data from broader kinome profiling is available and key off-targets are

listed. For dovitinib, a selection of potent targets is provided from biochemical assays.

Inhibitor
Primary
Target(s)

Assay Type /
Panel Size

Key On-Target
Potency

Notable Off-
Targets (IC50
or Kd in nM)

FIIN-1 FGFR1/2/3
Biochemical

Assays

FGFR1: 2.8 nM

(Kd) FGFR2: 6.9

nM (Kd) FGFR3:

5.4 nM (Kd)

Flt1 (VEGFR1):

32 nM BLK: 65

nM Flt4

(VEGFR3): 120

nM ERK5: 160

nM VEGFR2:

210 nM

Ponatinib

BCR-ABL,

FGFR, PDGFR,

VEGFR, SRC

family

Kinome Profiling

(392 kinases)

FGFR1: 2.1 nM

FGFR2: 1.5 nM

FGFR3: 2.1 nM

FGFR4: 5.4 nM

BCR-ABL

(T315I): 2 nM

VEGFR2: 1.5 nM

PDGFRα: 1.1 nM

SRC: 5.4 nM KIT:

8-20 nM FLT3:

0.3-2 nM

Dovitinib

FGFR, VEGFR,

PDGFR, c-Kit,

FLT3

Biochemical

Assays

FGFR1: 8 nM

FGFR3: 9 nM

VEGFR1: 10 nM

VEGFR2: 13 nM

VEGFR3: 8 nM

FLT3: 1 nM c-Kit:

2 nM PDGFRβ:

210 nM

Erdafitinib FGFR1/2/3/4
Kinome Profiling

(392 kinases)

FGFR1: 1.2 nM

FGFR2: 2.5 nM

FGFR3: 4.6 nM

FGFR4: 5.0 nM

RET: 30 nM

VEGFR2: 6.6 nM

KIT: 80 nM

PDGFRβ: 130

nM CSF1R,

FLT4
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Data for Ponatinib and Erdafitinib are representative values from Carna Biosciences kinase

profiling and other sources.[2][3][4][5][6] Data for Dovitinib is from biochemical IC50 assays.[5]

[6] FIIN-1 data is from biochemical and binding assays.[1]

Signaling Pathway and Inhibitor Targets
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and

differentiation. Upon binding of FGF, the receptors dimerize and autophosphorylate, activating

downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.
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Figure 2. FGFR Signaling Pathway and Inhibitor Targets
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Figure 2. FGFR Signaling Pathway and Inhibitor Targets
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FIIN-1: Based on the available data, FIIN-1 is a highly potent inhibitor of FGFR1, 2, and 3, with

Kd values in the low nanomolar range.[1] Its potency against FGFR4 is significantly lower.

While described as selective, FIIN-1 does exhibit activity against other kinases, notably

VEGFR1 (Flt1) and BLK, with Kd values of 32 nM and 65 nM, respectively.[1] The lack of a

comprehensive kinome-wide scan makes it difficult to fully assess its off-target profile against

hundreds of other kinases. However, the existing data suggests a relatively clean profile within

the kinases tested, with a clear preference for the FGFR family.

Ponatinib: Ponatinib is a well-known multi-kinase inhibitor. While it is a potent inhibitor of all four

FGFRs, its activity extends to a wide range of other kinases, including BCR-ABL, VEGFRs,

PDGFRs, and members of the SRC family.[2] This broad activity profile makes it a powerful

therapeutic agent in certain contexts, such as in cancers with the T315I BCR-ABL mutation, but

also contributes to a higher potential for off-target related side effects. In a direct comparison of

specificity for the FGFR family, ponatinib is less selective than FIIN-1.

Dovitinib: Similar to ponatinib, dovitinib is a multi-targeted tyrosine kinase inhibitor with potent

activity against FGFRs, VEGFRs, PDGFRs, c-Kit, and FLT3.[5][6] Its profile suggests a broad

spectrum of activity rather than high selectivity for the FGFR family. This lack of selectivity can

be advantageous for targeting multiple signaling pathways simultaneously but comes with an

increased risk of off-target effects.

Erdafitinib: Erdafitinib is a pan-FGFR inhibitor that demonstrates high potency against all four

FGFR family members.[4] While it is considered more selective than ponatinib and dovitinib,

kinome profiling reveals off-target activity against other kinases such as RET and VEGFR2,

albeit at higher concentrations than its primary targets.[3] Its overall profile indicates a higher

degree of selectivity for the FGFR family compared to the broader spectrum inhibitors.

Comparative Assessment: When comparing the available data, FIIN-1 appears to be a more

selective FGFR inhibitor than the multi-kinase inhibitors ponatinib and dovitinib. Its off-target

profile, though not fully elucidated by a comprehensive kinome scan, seems to be more

constrained. Erdafitinib also presents a strong selectivity profile for the FGFR family. The key

distinction for FIIN-1 is its irreversible binding mechanism, which can lead to a more sustained

target inhibition in cellular and in vivo models.
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FIIN-1 is a potent and, based on available data, a relatively selective inhibitor of the FGFR

family, with particular potency for FGFR1, 2, and 3. Its specificity appears to exceed that of

broad-spectrum multi-kinase inhibitors like ponatinib and dovitinib. While it shares a high

degree of selectivity with erdafitinib, its irreversible mode of action offers a different

pharmacological profile.

For researchers requiring a highly selective and potent tool to probe FGFR signaling, FIIN-1 is

a strong candidate. However, the absence of a comprehensive, publicly available kinome-wide

profile means that potential off-target effects beyond the currently tested kinases should be

considered and investigated in cellular contexts. Future studies providing a head-to-head

comparison of these inhibitors across a large kinase panel would be invaluable for a more

definitive assessment of their relative specificities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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